molecular formula C7H14N2O3S B14159792 S-(N-Methylcarbamate) cysteine ethyl ester CAS No. 91868-78-9

S-(N-Methylcarbamate) cysteine ethyl ester

Cat. No.: B14159792
CAS No.: 91868-78-9
M. Wt: 206.27 g/mol
InChI Key: LPGKOEYCWNVAOK-YFKPBYRVSA-N
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Description

S-(N-Methylcarbamate) cysteine ethyl ester is a chemical compound with the molecular formula C7H14N2O3S and a molecular weight of 206.26 g/mol It is a derivative of L-cysteine, where the cysteine moiety is modified with an N-methylcarbamate group and an ethyl ester group

Preparation Methods

The synthesis of S-(N-Methylcarbamate) cysteine ethyl ester typically involves the reaction of L-cysteine ethyl ester with methyl isocyanate under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

S-(N-Methylcarbamate) cysteine ethyl ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thiols.

Mechanism of Action

The mechanism of action of S-(N-Methylcarbamate) cysteine ethyl ester involves its interaction with specific molecular targets and pathways. Studies have shown that it acts as an L-glutamine antagonist, selectively inhibiting enzymes involved in purine nucleotide biosynthesis . This inhibition leads to a decrease in the levels of key nucleotides and disrupts cellular processes, ultimately resulting in cytotoxic effects on cancer cells. The compound’s ability to inhibit L-glutamine-requiring enzymes such as amidophosphoribosyltransferase, FGAM synthase, and GMP synthase is central to its mechanism of action .

Comparison with Similar Compounds

S-(N-Methylcarbamate) cysteine ethyl ester can be compared with other cysteine derivatives and carbamate compounds:

The uniqueness of this compound lies in its combination of the cysteine moiety with the N-methylcarbamate and ethyl ester groups, which confer specific chemical and biological properties that are valuable for research and industrial applications.

Properties

CAS No.

91868-78-9

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-(methylcarbamoylsulfanyl)propanoate

InChI

InChI=1S/C7H14N2O3S/c1-3-12-6(10)5(8)4-13-7(11)9-2/h5H,3-4,8H2,1-2H3,(H,9,11)/t5-/m0/s1

InChI Key

LPGKOEYCWNVAOK-YFKPBYRVSA-N

Isomeric SMILES

CCOC(=O)[C@H](CSC(=O)NC)N

Canonical SMILES

CCOC(=O)C(CSC(=O)NC)N

Origin of Product

United States

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